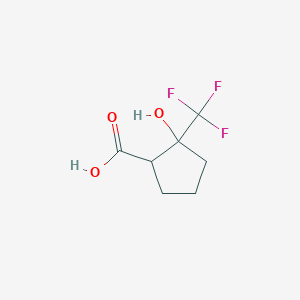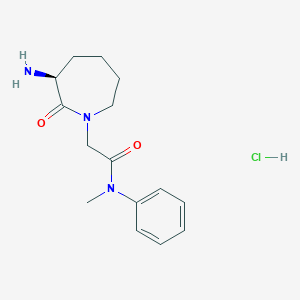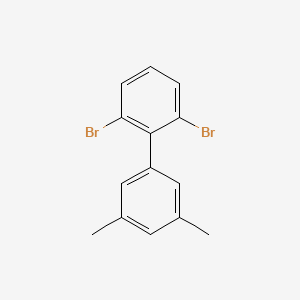
2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3’ and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,5’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process .
化学反应分析
Types of Reactions
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
Reduction: Formation of 3’,5’-dimethyl-1,1’-biphenyl.
科学研究应用
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms, which serve as leaving groups in substitution and coupling reactions. The presence of electron-donating methyl groups at the 3’ and 5’ positions can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
2,6-Dibromo-1,1’-biphenyl: Lacks the methyl groups at the 3’ and 5’ positions, resulting in different reactivity and applications.
3,5-Dibromo-1,1’-biphenyl: Bromine atoms are substituted at the 3 and 5 positions instead of 2 and 6, leading to variations in chemical behavior.
2,6-Dimethyl-1,1’-biphenyl: Contains methyl groups at the 2 and 6 positions without bromine atoms, affecting its reactivity and use in synthesis.
Uniqueness
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substituents, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C14H12Br2 |
|---|---|
分子量 |
340.05 g/mol |
IUPAC 名称 |
1,3-dibromo-2-(3,5-dimethylphenyl)benzene |
InChI |
InChI=1S/C14H12Br2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 |
InChI 键 |
LZQAARHEWAJSHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=C2Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
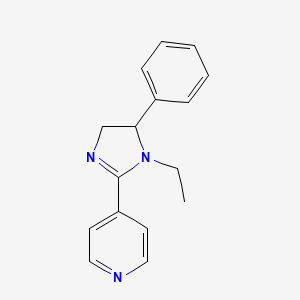
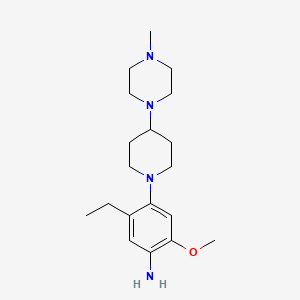
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
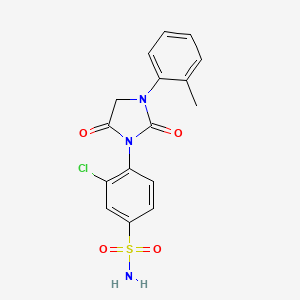
![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
![tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15219078.png)
![Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B15219091.png)
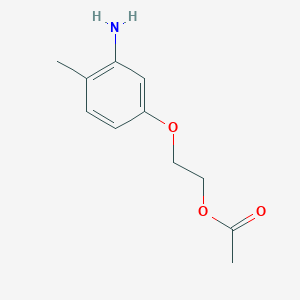

![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
